molecular formula C17H24N2O5 B1529616 1-Boc-3-(Cbz-amino)azetidine-3-methanol CAS No. 1363380-94-2

1-Boc-3-(Cbz-amino)azetidine-3-methanol

Cat. No. B1529616
CAS RN: 1363380-94-2
M. Wt: 336.4 g/mol
InChI Key: GEDPXILIQSHPKM-UHFFFAOYSA-N
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Description

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a chemical compound with the molecular formula C8H16N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Cbz-amino)azetidine-3-methanol can be represented by the SMILES string O=C(OC(C)(C)C)NC1CN(C(OCC2=CC=CC=C2)=O)C1 . The InChI key for this compound is OIQHSGKNZYLTPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Stereoselective Synthesis Utilizing N-Protected α-Amino Acids

In the realm of stereoselective synthesis, the use of N-protected α-amino acids, such as N-Boc or N-Cbz, has shown promising applications. For instance, the stereoselective addition of phenyl selenyl chloride to methoxy alkenes derived from these N-protected α-amino acids in the presence of Ti(Oi-Pr)4 and LiCl leads to the formation of phenylselenyl aldehydes. These aldehydes can be further transformed into new enantiomerically pure amino acids containing an aziridine ring, showcasing a novel approach to synthesizing aziridine-containing compounds from simple α-amino acid derivatives (Demarcus et al., 1999).

Combinatorial Chemistry and New Scaffolds

The development of new scaffolds for combinatorial chemistry is another significant application of N-protected amino acids. Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines have been prepared from a piperidine building block. These scaffolds were obtained through a sequence of nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of N-protected amino acids in constructing complex molecular architectures with potential applications in drug discovery and medicinal chemistry (Schramm et al., 2010).

Versatile Building Blocks for Biological Activity

Additionally, N-protected 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with significant potential for biological activity. A scalable multigram synthesis starting from basic materials like pyridine and benzyl chloride has been developed, highlighting the practicality and applicability of N-protected amino acids in synthesizing biologically relevant compounds (Schramm et al., 2009).

Safety and Hazards

1-Boc-3-(Cbz-amino)azetidine-3-methanol is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word ‘Warning’ and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, suggesting that if swallowed, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPXILIQSHPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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